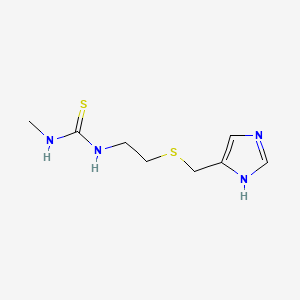

Thiaburimamide

Description

Historical Trajectory of Histamine (B1213489) H2 Receptor Antagonist Development

The journey to control gastric acid secretion began with a pivotal observation in the mid-1960s. Scientists knew that histamine stimulated the release of stomach acid, yet conventional antihistamines—which targeted what would become known as the H1 receptor—had no effect on this process. wikipedia.orgwikidoc.orgencyclopedia.pub This led researchers at Smith, Kline & French (now GlaxoSmithKline), under the leadership of Sir James W. Black, to postulate the existence of a second, distinct histamine receptor, which they designated the H2 receptor. wikidoc.orgencyclopedia.pub

This hypothesis marked the start of a rational drug design project to create a compound that could block this new receptor. wikidoc.org The team began with the structure of the natural agonist, histamine, as their only lead, since the H2 receptor itself had not yet been isolated or characterized. wikidoc.orgencyclopedia.pub Through the synthesis of hundreds of modified compounds, they sought to understand the receptor's requirements for binding. wikipedia.orgencyclopedia.pub

The first significant breakthrough was the creation of Nα-guanylhistamine, a weak partial H2 antagonist. wikipedia.orgwikidoc.org This initial success provided a foundation for refining their model of the H2 receptor, which led directly to the development of burimamide (B1668067) . wikidoc.orgencyclopedia.pub Burimamide was a specific, competitive antagonist at the H2 receptor and was about 100 times more potent than Nα-guanylhistamine, thereby proving the existence of the H2 receptor. wikipedia.orgencyclopedia.pub However, burimamide's potency was still too low for it to be effective when administered orally. wikipedia.orgwikidoc.org

Subsequent modifications aimed at increasing potency led to the synthesis of metiamide (B374674) . wikidoc.org Metiamide was a more effective agent, but its clinical development was halted due to unacceptable toxicity, including nephrotoxicity and agranulocytosis, which was attributed to the thiourea (B124793) group in its structure. wikidoc.org The research team then investigated guanidine (B92328) analogues to circumvent this toxicity, culminating in the discovery of cimetidine (B194882) . wikipedia.orgwikidoc.org Marketed in 1976, cimetidine became the first clinically successful H2 antagonist and a blockbuster drug. wikipedia.orgencyclopedia.pub The success of cimetidine spurred further research, with competitors like Glaxo using the now more refined H2 receptor model and quantitative structure-activity relationships (QSAR) to develop ranitidine , which offered higher potency and a different side-effect profile. wikipedia.orgencyclopedia.pub

Foundational Principles of Rational Drug Design in Medicinal Chemistry

Rational drug design is the inventive process of discovering new medications based on a detailed understanding of the biological target. wikipedia.org This approach contrasts with earlier methods that often relied on screening large numbers of compounds at random. The core principle is to design molecules that are complementary in shape and charge to a specific biomolecular target, such as an enzyme or receptor, thereby modulating its function to achieve a therapeutic benefit. wikipedia.org

The process generally follows several key stages:

Target Identification and Validation: The first step is to identify a biological target that is critically involved in a disease process. nih.gov Evidence must show that altering the target's function will be disease-modifying and that the target is "druggable," meaning it can bind to a small molecule. wikipedia.org In the case of H2 antagonists, the target was the hypothetical H2 receptor responsible for histamine-mediated acid secretion. wikidoc.org

Lead Discovery and Optimization: Once a target is validated, a "hit" or "lead" compound—a molecule that interacts with the target—must be found. nih.gov This can be achieved through various methods, including screening existing compound libraries or, as in the case of H2 antagonists, modifying the structure of the natural ligand (histamine). wikidoc.orgnih.gov The lead compound is then iteratively optimized through chemical synthesis to improve properties like affinity, selectivity, and metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial part of optimization is determining the structure-activity relationship (SAR), which defines how specific chemical features of a molecule relate to its biological activity. ashokainstitute.com By synthesizing and testing a series of related analogues, medicinal chemists can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. acs.org The development of cimetidine from histamine is a classic example of a successful SAR campaign. ashokainstitute.comslideshare.net

There are two main approaches within rational design:

Structure-Based Drug Design: This method relies on knowing the three-dimensional structure of the target protein, often obtained through techniques like X-ray crystallography or NMR spectroscopy. wikipedia.orgnih.gov This allows for the computational design of ligands that fit precisely into the target's binding site.

Ligand-Based Drug Design: When the structure of the target is unknown, as was the case with the H2 receptor initially, researchers can use the structure of known active ligands to develop a pharmacophore model. nih.gov This model then guides the design of new molecules with similar properties.

The development of the first H2 antagonists is a landmark example of ligand-based rational drug design, where a logical, step-by-step modification of a known molecule led to a revolutionary new class of drugs. ashokainstitute.com

Thiaburimamide's Position in Early Histamine H2 Receptor Antagonist Evolution

This compound was an important intermediate compound synthesized during the intensive research effort to improve upon the first H2 antagonist, burimamide. The primary challenge with burimamide was its insufficient potency, which was linked to the physicochemical properties of its imidazole (B134444) ring. uomustansiriyah.edu.iq

Researchers hypothesized that burimamide's relatively low activity was partly due to the electronic properties of its side chain, which made its imidazole ring more prone to being ionized at physiological pH compared to histamine's imidazole ring. uomustansiriyah.edu.iq Since the un-ionized form was believed to be crucial for receptor binding, structural modifications were sought to favor this state.

This compound, or N-methyl-N'-[2-[(5-imidazolyl)methylthio]ethyl]thiourea, represents one such modification. It is a structural analogue of burimamide where a methylene (B1212753) group (-CH2-) in the side chain is replaced by a sulfur atom (-S-). This isosteric replacement was a key step in the SAR studies. Research showed that this substitution could influence the molecule's preferred conformation. researchgate.net Specifically, the presence of the sulfur atom in the side chain of this compound increases the likelihood of forming an intramolecular hydrogen bond, creating a more rigid, eight-membered ring conformation. researchgate.net This conformational preference was studied to understand its impact on receptor interaction and antagonist activity.

Further research highlighted the nuanced effects of structural changes. For instance, adding a methyl group at the 4-position of the imidazole ring in this compound was found to be advantageous for activity. uomustansiriyah.edu.iq This was in contrast to 4-methylburimamide, where the same addition was not beneficial because it increased the pKa, leading to a higher percentage of the unfavored ionized form. uomustansiriyah.edu.iq

The table below summarizes the progression of key compounds in the early development of H2 antagonists, illustrating the iterative process of modification and testing.

| Compound Properties of Early H2 Antagonists | | :--- | :--- | | Compound | Key Structural Feature / Development Stage | Significance in Research | | Nα-Guanylhistamine | Histamine analogue with a guanidino group. | First breakthrough; a partial H2-receptor antagonist that validated the research direction. wikidoc.org | | Burimamide | Longer, uncharged side chain compared to histamine. | First specific H2 antagonist, proving the existence of the H2 receptor, but had low oral potency. wikipedia.orgwikidoc.org | | This compound | Isosteric replacement of a side-chain -CH2- with -S-. | An important intermediate for SAR studies, providing insights into conformational and electronic effects on activity. uomustansiriyah.edu.iqresearchgate.net | | Metiamide | Addition of a 4-methyl group to the imidazole ring and a side-chain sulfur atom. | More potent than burimamide but was associated with thiourea-related toxicity. wikidoc.org | | Cimetidine | Replacement of the thiourea group with a cyanoguanidine group. | The first clinically successful and safe H2 antagonist, validating the rational design approach. wikipedia.orgwikidoc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38603-23-5 |

|---|---|

Molecular Formula |

C8H14N4S2 |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

1-[2-(1H-imidazol-5-ylmethylsulfanyl)ethyl]-3-methylthiourea |

InChI |

InChI=1S/C8H14N4S2/c1-9-8(13)11-2-3-14-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,13) |

InChI Key |

XOJHLCFQADZPHU-UHFFFAOYSA-N |

SMILES |

CNC(=S)NCCSCC1=CN=CN1 |

Canonical SMILES |

CNC(=S)NCCSCC1=CN=CN1 |

Other CAS No. |

38603-23-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Thiaburimamide

The synthesis of this compound has been approached through both traditional organic chemistry techniques and by leveraging precursor molecules.

Conventional methods for synthesizing this compound typically involve the reaction of suitable thiourea (B124793) derivatives with substituted imidazoles. smolecule.com These reactions are often carried out under acidic conditions, which facilitate the nucleophilic attack necessary for the formation of the target compound. smolecule.com The general strategy relies on the careful selection of starting materials that contain the pre-formed imidazole (B134444) and thiourea moieties, which are then coupled to create the final this compound structure.

A key pathway to this compound involves the chemical modification of Burimamide (B1668067), an earlier histamine (B1213489) H2 receptor antagonist. wikipedia.orgwikidoc.org The development of this compound was a strategic move to address the low activity of Burimamide at physiological pH. wikipedia.orgwikidoc.org This was achieved by the isosteric replacement of a methylene (B1212753) group in Burimamide's side chain with a sulfur atom, creating a thioether linkage. wikipedia.orgstudentvip.com.au This modification results in the formation of this compound and has the important effect of lowering the pKa of the imidazole ring, making it less likely to be protonated. studentvip.com.au

Traditional Organic Synthesis Approaches

Advanced Synthetic Strategies and Multicomponent Reactions for this compound Analogues

While specific advanced synthetic strategies for this compound itself are not extensively detailed in the reviewed literature, the synthesis of its analogues and related heterocyclic systems benefits from modern synthetic techniques. Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single step, are a powerful tool for efficiently generating molecular complexity. nih.gov For instance, MCRs involving imidazole derivatives and thiourea precursors have been explored for the efficient synthesis of compounds structurally related to this compound. smolecule.com The synthesis of various substituted imidazoles, the core of this compound, has been achieved through diverse MCRs, often employing catalysts to improve efficiency and yield. scispace.com

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is largely dictated by its imidazole ring and the thiourea group, which are susceptible to various transformations.

A crucial aspect of this compound's chemistry is the tautomerism of its imidazole ring. The imidazole ring can exist in two primary un-ionized tautomeric forms. uomustansiriyah.edu.iq The side chain of this compound is electron-withdrawing, which influences the basicity of the nitrogen atoms in the imidazole ring. uomustansiriyah.edu.iq This electronic effect favors one tautomer (tautomer I) over the other. uomustansiriyah.edu.iq The preference for a specific tautomer is believed to be important for its interaction with the H2 receptor. wikipedia.orguomustansiriyah.edu.iq The introduction of an electron-donating group, such as a methyl group at the 4-position of the imidazole ring (as in Metiamide), can further enhance the population of the favored tautomer. uomustansiriyah.edu.iq

Table 1: Physicochemical Properties of Histamine H2 Receptor Antagonists

| Compound | pKa of Imidazole Ring |

|---|---|

| Burimamide | ~7.8 uomustansiriyah.edu.iq |

| This compound | 6.25 studentvip.com.auuomustansiriyah.edu.iq |

This table illustrates the effect of structural modifications on the basicity of the imidazole ring.

The functional groups within the this compound scaffold allow for various chemical transformations. The thiol group, for instance, can participate in nucleophilic substitution reactions, enabling further derivatization of the molecule. smolecule.com A key transformation of this compound is its conversion to Metiamide (B374674). This is achieved by the addition of a methyl group at the 4-position of the imidazole ring, a modification that enhances its binding affinity to the H2 receptor. smolecule.comwikipedia.org This reaction highlights how nucleophilic character and targeted substitutions on the imidazole ring are central to the rational design of more potent analogues.

Molecular and Biochemical Mechanisms of Action

Interaction with Histamine (B1213489) H₂ Receptors

Thiaburimamide functions as a competitive antagonist at histamine H₂ receptors. kegg.jp This means it binds to the receptor at the same site as the endogenous agonist, histamine, but fails to activate it, thereby blocking the receptor's normal biological response, such as the stimulation of gastric acid secretion. nih.govnih.gov The development of H₂ antagonists was a deliberate effort to convert an agonist (histamine) into an antagonist by modifying the structure to alter the binding interaction with the receptor. nih.gov

The binding of a ligand to its receptor is a dynamic process governed by association and dissociation rates, which together determine the stability of the ligand-receptor complex. urv.cat For the histamine H₂ receptor, three binding regions have been proposed: an imidazole (B134444) binding region and two polar binding regions. nih.gov It is suggested that agonists and antagonists may utilize these regions differently. nih.gov

The structure of this compound was rationally designed to enhance its interaction with the H₂ receptor compared to its predecessor, burimamide (B1668067). A key modification was the replacement of a methylene (B1212753) group in the side chain with a thioether (sulfur) linkage. nih.gov This change increases the length and flexibility of the side chain, which may permit a more favorable interaction with the antagonist binding region of the receptor. nih.gov The process of a ligand binding to a target involves the subtraction of nonspecific binding signals to isolate the specific interaction being studied. urv.cat

| Compound | Key Structural Feature | Significance of Feature |

|---|---|---|

| Burimamide | Butyl chain connecting imidazole and thiourea (B124793) groups. | Proved the concept of H₂ antagonism but had low oral bioavailability. nih.gov |

| This compound | Thioether linkage in the side chain. | Increases side-chain flexibility and influences electronic properties of the imidazole ring. nih.govnih.gov |

| Metiamide (B374674) | Contains both a thioether linkage and a methyl group on the imidazole ring. | The methyl group further enhances potency by favoring the active tautomer and conformation. nih.govnih.gov |

The primary binding site on a receptor where the endogenous ligand (like histamine) binds is known as the orthosteric site. Docking studies on the H₂ receptor have identified key amino acid residues within this site, such as aspartic acid (D3.32 and D5.42), that form crucial hydrogen bond contacts with ligands. wikipedia.org this compound, as a competitive antagonist, directly competes with histamine for this orthosteric site.

Allosteric modulation refers to the process where a ligand binds to a secondary site on the receptor, known as an allosteric site, to modify the receptor's response to the orthosteric ligand. While the primary mechanism of this compound is competitive antagonism at the orthosteric site, research into other G protein-coupled receptors (GPCRs), including the H₂ receptor, has suggested the existence of allosteric sites. Studies on dimeric H₂ receptor ligands have indicated that interaction with an allosteric site is a possibility. nih.gov Furthermore, molecular dynamics simulations have provided initial evidence for weak allosteric coupling between the intracellular and extracellular binding sites of the H₂ receptor. nih.gov

Ligand Binding Dynamics and Receptor Recognition

Impact on Histamine Metabolism Pathways and Associated Enzymes

Histamine in the body is primarily inactivated through two metabolic pathways. imd-berlin.de The main enzymes responsible are diamine oxidase (DAO), which metabolizes extracellular histamine, and histamine N-methyltransferase (HMT), which metabolizes intracellular histamine. abdominalkey.comhistaminosis.com.ar DAO catalyzes the oxidative deamination of histamine to imidazole acetic acid. mybiosource.com HMT transfers a methyl group from S-adenosyl-L-methionine to histamine, forming tele-methylhistamine. imd-berlin.demybiosource.com

Some drugs are known to inhibit these enzymes, which can lead to an accumulation of histamine. urv.catmefst.hr For instance, the H₂ antagonist cimetidine (B194882) has been shown to inhibit DAO activity in vitro by approximately 50%. nih.gov However, specific studies detailing the direct inhibitory effect of this compound on either DAO or HMT are not extensively documented in the available literature. While its structure allows for potential interactions with metabolic enzymes, its primary pharmacological activity is defined by its action at the H₂ receptor. nih.gov The major metabolic interactions noted for H₂ antagonists often involve the cytochrome P450 (CYP) enzyme system, which affects the metabolism of other co-administered drugs, with cimetidine being a potent inhibitor of this system. nih.gov

| Enzyme | Abbreviation | Location | Function |

|---|---|---|---|

| Diamine Oxidase | DAO | Extracellular (e.g., intestine, kidney, placenta). abdominalkey.comhistaminosis.com.ar | Catalyzes oxidative deamination of histamine. mybiosource.com |

| Histamine N-methyltransferase | HMT | Intracellular (e.g., liver, kidney, CNS). histaminosis.com.ar | Catalyzes Nτ-methylation of histamine. wikipedia.org |

Influence of Tautomeric Forms on Biological Target Affinity and Efficacy

The imidazole ring, a core component of histamine and its antagonists, can exist in different, interconvertible isomeric forms called tautomers. This tautomerism plays a critical role in the biological activity of these compounds. nih.gov For an unsymmetrically substituted imidazole ring like that in this compound, two distinct tautomers can exist, which can influence receptor binding and efficacy.

The development of this compound from burimamide was a strategic effort to enhance antagonist activity by modifying the electronic properties of the imidazole ring to favor a specific tautomer. nih.gov It was hypothesized that the un-ionized form of the imidazole ring was preferred for H₂ receptor binding. nih.gov The electron-withdrawing thioether group in this compound's side chain lowers the basicity (pKa) of the imidazole ring compared to the alkyl chain in burimamide. nih.gov This modification resulted in a significantly lower pKa for this compound and enhanced antagonist activity, supporting the theory that reducing the proportion of the ionized form at physiological pH is beneficial for activity. kegg.jpnih.gov Specifically, the electron-withdrawing sulfur atom favors the "tau" (τ) tautomer, which is believed to be the more active form for receptor interaction.

| Compound | pKa of Imidazole Ring | Consequence |

|---|---|---|

| Burimamide | ~7.25 nih.gov | Higher proportion of the less active, protonated (ionized) form at physiological pH. nih.gov |

| This compound | 6.25 kegg.jpnih.gov | Favors the more active, un-ionized tautomer at physiological pH, leading to enhanced antagonist activity. kegg.jpnih.gov |

Compound Index

| Compound Name |

|---|

| Amitriptyline |

| Burimamide |

| Cimetidine |

| Clavulanic acid |

| Chloroquine |

| Famotidine (B1672045) |

| Histamine |

| Imidazole acetic acid |

| Isoniazid |

| Lafutidine |

| Metiamide |

| Nizatidine |

| Ranitidine |

| Roxatidine acetate (B1210297) |

| S-adenosyl-L-methionine |

| tele-methylhistamine |

| This compound |

| Verapamil |

Structure Activity Relationship Sar Investigations

Positional and Substituent Effects on the Imidazole (B134444) Moiety

The imidazole ring is a crucial component for binding to the H2 receptor. However, in the predecessor to Thiaburimamide, Burimamide (B1668067), the side chain is slightly electron-donating, which increases the basicity of the imidazole ring. uomustansiriyah.edu.iqeopcw.com At physiological pH, this leads to a significant portion (around 40%) of the imidazole ring being ionized. uomustansiriyah.edu.iqeopcw.com This ionized form is less likely to bind effectively to the receptor. eopcw.comuwec.edu

The innovation leading to this compound was to make the side chain electron-withdrawing. eopcw.comslideshare.net This was achieved by the isosteric replacement of a methylene (B1212753) group (-CH2-) in the side chain of Burimamide with a thioether linkage (-S-). mdpi.com The sulfur atom, being more electronegative than carbon, pulls electron density away from the imidazole ring. mdpi.comnih.gov This modification had a profound effect on the physicochemical properties of the imidazole moiety.

The electron-withdrawing nature of the new side chain in this compound significantly lowers the pKa of the imidazole ring to 6.25, compared to 7.25 for Burimamide. eopcw.com This reduction in pKa means that at physiological pH, a much smaller proportion of this compound exists in the ionized state, which is believed to be beneficial for receptor binding and antagonist activity.

Furthermore, the electron-withdrawing side chain influences the tautomeric equilibrium of the un-ionized imidazole ring. uomustansiriyah.edu.iq For the imidazole ring to bind effectively, it is proposed that the Nτ-H tautomer (Tautomer I) is favored. uomustansiriyah.edu.iquwec.edu The side chain in this compound, being electron-withdrawing, decreases the basicity of the adjacent nitrogen (Nπ) more than the distal nitrogen (Nτ). uwec.edunih.gov This favors the desired Nτ-H tautomer, which is believed to be the more active form for receptor binding. uomustansiriyah.edu.iquwec.edu

Subsequent studies that led to Metiamide (B374674) involved adding a 4-methyl group to the imidazole ring of this compound. uomustansiriyah.edu.iqwikidoc.org This electron-donating group at the 4-position further increases the basicity of the Nτ nitrogen, further favoring the active tautomer. uomustansiriyah.edu.iquwec.edu Interestingly, adding a 4-methyl group to Burimamide was not advantageous as it increased the pKa to 7.80, leading to a 72% ionization of the imidazole ring. uomustansiriyah.edu.iq

Table 1: Physicochemical Properties of H2 Receptor Antagonists

| Compound | Side Chain Electronic Effect | Imidazole pKa | % Ionized at pH 7.4 | Relative Antagonist Activity |

|---|---|---|---|---|

| Histamine (B1213489) (Agonist) | Electron-withdrawing | 5.74 | ~3% | N/A |

| Burimamide | Electron-donating | 7.25 | ~40% | 1 |

| This compound | Electron-withdrawing | 6.25 | Lower than Burimamide | Enhanced |

| 4-Methylburimamide | Electron-donating | 7.80 | 72% | Not Increased |

| Metiamide | Electron-withdrawing (side chain) & Electron-donating (methyl group) | 6.80 | ~20% | ~10x Burimamide |

Side Chain Length, Flexibility, and Conformation-Activity Relationships

The introduction of the thioether bond in this compound's side chain, replacing a methylene group, does more than just alter the electronic properties of the imidazole ring. It also increases the length and flexibility of the side chain. uwec.eduunipd.it This enhanced flexibility may allow for better adoption of the optimal conformation for binding to the antagonist region of the H2 receptor, which is thought to be further from the primary imidazole binding site than the agonist binding region. unipd.it

Studies have suggested that the increase in antagonist activity observed with this compound and subsequently Metiamide could be partly due to these conformational effects. uwec.eduunipd.it The longer thioether linkage may permit the thiourea (B124793) portion of the molecule to interact more effectively with the antagonist-specific binding region. uwec.edu

Infrared spectroscopy studies have indicated that both this compound and Metiamide can form intramolecular hydrogen bonds in solution. It is proposed that they likely adopt an eight-membered ring conformation where the basic imidazole nitrogen forms a hydrogen bond with the thiourea NH group closer to the ring. However, in the crystalline state, a ten-membered ring conformation is observed, with the imidazole nitrogen hydrogen-bonded to the NH group furthest from it. The replacement of a methylene group with sulfur in the side chain increases the population of these hydrogen-bonded conformations, which could influence biological activity by altering conformational flexibility.

Electronic and Steric Factors Governing Receptor Binding and Antagonism

The primary electronic factor governing the improved antagonist activity of this compound over Burimamide is the reduction in the pKa of the imidazole ring. By making the side chain electron-withdrawing, the proportion of the cationic imidazolium (B1220033) species at physiological pH is reduced. nih.gov This is significant because the cationic form is thought to be responsible for some undesired pressor effects due to catecholamine release and is also less favorable for binding to the antagonist site. nih.gov

The neutral thiourea group at the end of the side chain is another critical feature. It is a neutral, polar group capable of hydrogen bonding, which is thought to interact with a specific polar region of the H2 receptor that is distinct from the region where the basic side chain of the agonist histamine binds. uwec.edu The planarity and hydrogen-bonding ability of the thiourea group are important for antagonist activity. uwec.edu

Steric factors also play a role, although perhaps more subtly in the case of this compound itself. The substitution of a methylene group with a sulfur atom, a classical isostere, means that the size and bond angles are similar, minimizing major steric disruptions while conferring beneficial electronic and conformational properties. mdpi.com In the subsequent development of Metiamide from this compound, the addition of the 4-methyl group was a deliberate steric and electronic modification. It was hypothesized that this methyl group could act as a "conformational blocker," helping to orient the side chain and the imidazole ring correctly for optimal binding. uwec.eduunipd.it

Comparative SAR Analysis with Related H2 Receptor Ligands (e.g., Burimamide, Metiamide)

The evolution from Burimamide to this compound and then to Metiamide is a classic example of rational drug design based on SAR.

Burimamide: The starting point, Burimamide, established that a longer side chain attached to the imidazole ring, terminating in a neutral thiourea group, could produce H2 antagonist activity. uwec.edu Its key limitation was its relatively low potency, attributed to the electron-donating nature of its alkyl side chain, which increased the pKa of the imidazole ring and led to a high degree of ionization at physiological pH. uomustansiriyah.edu.iqeopcw.com

This compound: The key modification was the isosteric replacement of a side-chain methylene group with a thioether linkage. wikidoc.orgwikipedia.org This single change had multiple positive effects:

It introduced an electron-withdrawing effect, lowering the imidazole pKa and reducing ionization. eopcw.com

It favored the Nτ-H tautomer, the putative active tautomer for receptor binding. uwec.edunih.gov

It increased the side chain's length and flexibility, potentially improving binding. uwec.edu These combined effects resulted in this compound having enhanced antagonist activity compared to Burimamide. eopcw.com

Metiamide: Building on the success of this compound, Metiamide was created by adding an electron-donating methyl group at the 4-position of the imidazole ring. wikidoc.orgwikipedia.org This might seem counterintuitive, as electron-donating groups generally increase basicity. However, at this specific position, the inductive effect of the methyl group is felt more strongly at the Nτ nitrogen. uomustansiriyah.edu.iquwec.edu This further favored the desired Nτ-H tautomer. uomustansiriyah.edu.iquwec.edu While the pKa of Metiamide (6.80) is higher than that of this compound (6.25), it is still lower than Burimamide's (7.25). uomustansiriyah.edu.iqeopcw.com The benefit of increasing the population of the active tautomer outweighed the slight increase in ionization, leading to Metiamide being approximately 10 times more potent than Burimamide. wikidoc.org

Table 2: Comparative SAR of Burimamide, this compound, and Metiamide

| Feature | Burimamide | This compound | Metiamide |

|---|---|---|---|

| Side Chain | -(CH2)4- | -(CH2)S(CH2)2- | -(CH2)S(CH2)2- |

| Side Chain Effect | Electron-donating | Electron-withdrawing | Electron-withdrawing |

| Imidazole Substituent | None | None | 4-Methyl |

| Imidazole pKa | 7.25 | 6.25 | 6.80 |

| Key SAR Advantage | Established H2 antagonist pharmacophore | Lower pKa, reduced ionization, favored tautomer | Optimized tautomer population |

| Key SAR Disadvantage | High pKa, significant ionization | Less optimized tautomer ratio than Metiamide | Thiourea group associated with toxicity |

Preclinical Pharmacological Characterization

In Vitro Pharmacological Studies

In vitro studies were fundamental in characterizing the interaction of thiaburimamide with its molecular target and its effects on cellular functions.

Receptor Binding Assays and Affinity Determination

The affinity of an antagonist for its receptor is a key determinant of its potency. For H2 receptor antagonists, this is often quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Assays on guinea pig brain homogenates determined a pA2 value for this compound. pnas.org

Subsequent structural modifications highlighted the importance of specific chemical features for receptor affinity. The development of metiamide (B374674) from this compound, through the addition of a methyl group to the imidazole (B134444) ring, was shown to favor a specific tautomeric form of the molecule that binds more effectively to the H2 receptor. wikipedia.org This structural change enhanced binding affinity and potency. wikipedia.orgsmolecule.com

Table 1: Antagonist Affinity (pA2) of this compound at Histamine (B1213489) H2 Receptors

| Compound | Test System | pA2 Value (± SEM) |

|---|---|---|

| This compound | Histamine-Activated Adenylate Cyclase (Guinea Pig Brain) | 5.62 ± 0.07 |

Data sourced from a study on histamine-activated adenylate cyclase in the brain. pnas.org

Functional Antagonist Assays in Isolated Tissue Preparations

Functional assays are critical to determine whether a compound that binds to a receptor acts as an agonist (activating it) or an antagonist (blocking it). For H2 antagonists, these tests were historically performed on isolated tissue preparations, such as stomach tissue, to measure the ability of a compound to block histamine-stimulated gastric acid release. uomustansiriyah.edu.iq

A key functional assay used to characterize this compound involved its effect on histamine-activated adenylate cyclase in brain tissue. pnas.org By demonstrating that this compound could inhibit the histamine-induced activation of this enzyme, researchers confirmed its role as a functional antagonist at H2 receptors. pnas.org

Cellular Assays for Downstream Signaling Pathway Modulation

The binding of histamine to the H2 receptor initiates a downstream signaling cascade, with the activation of adenylate cyclase being a primary event. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates the cellular response.

Cellular assays confirmed that this compound functions by blocking this pathway at its origin. By competitively inhibiting the H2 receptor, this compound prevents histamine from activating adenylate cyclase, thereby reducing the intracellular production of cAMP. pnas.org This mechanism was demonstrated in studies using brain homogenates, where the ability of this compound to antagonize histamine-stimulated adenylate cyclase activity was quantified. pnas.org

In Vivo Animal Model Studies (Non-Clinical Efficacy)

Following in vitro characterization, the efficacy of this compound was assessed in living animal models.

Modulation of Physiological Processes in Animal Models (e.g., Gastric Acid Secretion)

The primary therapeutic target for H2 antagonists is the inhibition of gastric acid secretion. smolecule.com Animal models, particularly in guinea pigs, have been developed to study this physiological process. ehu.eusnih.gov In these models, a continuous infusion of histamine is used to stimulate a steady rate of gastric acid secretion, allowing for the evaluation of inhibitory compounds. ehu.eusnih.gov

This compound was shown to be a potent inhibitor of histamine-stimulated gastric acid secretion in such models. wikipedia.orgsmolecule.com It demonstrated greater potency than its predecessor, burimamide (B1668067), validating the structural modifications made to enhance its activity. wikipedia.org These in vivo studies confirmed the therapeutic potential of targeting the H2 receptor with compounds like this compound for conditions related to excess stomach acid. smolecule.com

Role as a Metabolite in Animal Gut Microbiome Studies

More recent research has identified this compound in a different biological context: as a metabolite associated with the gut microbiome. In a study on Wenchang chickens, metabolomic screening of cecal contents was performed to investigate the effects of dietary supplementation with areca nut extract. frontiersin.orgnih.govnih.govresearchgate.net

This analysis identified this compound as one of many differential metabolites. frontiersin.orgnih.govresearchgate.net Researchers conducted a correlation analysis to explore the relationship between gut microbiota and the identified metabolites. The results showed a significant positive association between the relative abundance of the bacterial species Prevotella sp. P5-64 and the presence of this compound. frontiersin.orgnih.gov This finding suggests a potential link between specific gut microbes and the metabolism or presence of this compound within the gastrointestinal tract of chickens under certain dietary conditions. frontiersin.orgnih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. For Thiaburimamide, which acts on the histamine (B1213489) H2 receptor, docking simulations are crucial, especially since the crystal structures of many G-protein coupled receptors (GPCRs), including the H2 receptor, are challenging to resolve experimentally. umi.ac.id

In the absence of an experimental structure, homology models of the H2 receptor are often constructed using the crystal structures of related receptors as templates. umi.ac.id Docking studies with these models help elucidate the specific interactions between this compound and the receptor's binding site. Key interactions for H2 antagonists involve specific amino acid residues within the transmembrane helices. researchgate.netuwec.edu

Simulations predict that the imidazole (B134444) ring of this compound is a critical feature for binding. uwec.edu The orientation and interaction of this ring within a proposed binding region, along with the flexible side chain interacting with other polar regions, are believed to determine its antagonist activity. uwec.edu The binding energy, calculated from these simulations, provides a quantitative estimate of the binding affinity, allowing for the comparison of different analogues and guiding the design of more potent compounds. researchgate.net

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods offer a detailed examination of the electronic structure of a molecule, providing insights that are beyond the scope of classical molecular mechanics. nih.govwikipedia.org These calculations are vital for understanding the intrinsic properties of this compound, such as its conformational preferences and the distribution of electronic charge. ashokainstitute.comresearchgate.net

One of the key successes in the development of histamine H2 antagonists was the modulation of the imidazole ring's basicity (pKa). ashokainstitute.com QM calculations can accurately predict these pKa values and analyze the tautomeric equilibrium of the imidazole ring. For this compound, the introduction of a sulfur atom in the side chain and the subsequent development to Metiamide (B374674) with an electron-donating group on the ring were rationalized by the need to favor the 'tau' (τ) tautomer, which was hypothesized to be more active. mdpi.comscispace.com QM methods like the Perturbative Configuration Interaction using Localized Orbitals (PCILO) have been used to investigate the preferred conformations of this compound, suggesting it can adopt an eight-membered ring conformation through intramolecular hydrogen bonding. researchgate.net

Density Functional Theory (DFT), a class of QM methods, is frequently used to optimize the molecular geometry and calculate the electrostatic potential map of ligands like this compound. researchgate.netrsc.org This map highlights the electron-rich and electron-poor regions of the molecule, which is crucial for identifying potential hydrogen bond donors and acceptors that interact with the receptor. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the system to evolve and explore its conformational landscape. nih.govplos.org This technique is invaluable for assessing the stability of the binding pose predicted by docking and for understanding the dynamic behavior of this compound within the receptor's binding pocket. rsc.orgirbbarcelona.org

An MD simulation of the this compound-H2 receptor complex, placed in a simulated physiological environment with water and a lipid bilayer, can reveal:

Stability of Binding: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess whether the docked pose is stable or if the ligand dissociates or shifts to a different binding mode. rsc.orgplos.org

Key Interactions: The simulation trajectory allows for the analysis of the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, over time. irbbarcelona.org

Protein Flexibility: MD simulations account for the inherent flexibility of the receptor, showing how it might adapt its conformation to accommodate the ligand, a phenomenon known as "induced fit." nih.gov

These simulations provide a more realistic and dynamic picture of the binding event, refining the understanding gained from static docking models.

Virtual Screening and De Novo Design in this compound Drug Discovery Programs

The principles that led to the discovery of this compound and its successors are central to modern virtual screening and de novo design campaigns. These computational strategies accelerate the discovery of new drug candidates by computationally evaluating large libraries of chemical compounds. uomustansiriyah.edu.iq

Virtual Screening: In the context of H2 antagonists, a virtual screening workflow could involve docking a large database of compounds against the H2 receptor homology model. The compounds would then be ranked based on their predicted binding affinity and other properties, allowing researchers to prioritize a smaller, more manageable number of candidates for synthesis and experimental testing.

De Novo Design: This approach involves building novel molecular structures from scratch within the constraints of the receptor's binding site. Algorithms can piece together molecular fragments or grow a molecule atom-by-atom to optimize its fit and interactions with the target. The rational, step-by-step modification of Burimamide (B1668067) to this compound and later to Metiamide and Cimetidine (B194882) is a historical example of the logic that now underlies computational de novo design. uomustansiriyah.edu.iq

These methods leverage the structural understanding of the target to explore vast chemical space efficiently, moving beyond simple modifications of existing scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a pivotal computational approach in medicinal chemistry that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. wikipedia.org The development of H2 antagonists, including the precursor to this compound, is a classic example of the application of QSAR principles. uomustansiriyah.edu.iqwikipedia.org

By analyzing a series of analogues, QSAR models can be built to predict the activity of new, unsynthesized compounds. A QSAR study for H2 antagonists might incorporate various molecular descriptors:

| Descriptor Type | Description | Relevance to this compound |

| Electronic | Describes the distribution of electrons (e.g., Hammett constants, atomic charges). | Used to model the effect of substituents on the imidazole ring's pKa and tautomerism, which is critical for receptor binding. uomustansiriyah.edu.iq |

| Steric | Relates to the size and shape of the molecule (e.g., molar refractivity, van der Waals radii). | Important for ensuring the molecule fits within the binding pocket without unfavorable steric clashes. |

| Hydrophobic | Quantifies the water-solubility of the molecule (e.g., partition coefficient, LogP). | Crucial for the molecule's ability to cross biological membranes and reach the target receptor. |

These models distill complex structure-activity relationships into a mathematical equation, providing a quantitative framework for rational drug design and the optimization of lead compounds like this compound. uwec.edu

Analytical and Research Methodologies

Spectroscopic and Spectrometric Characterization Techniques

The structural elucidation and characterization of Thiaburimamide are primarily achieved through a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about its molecular structure, functional groups, and conformational properties.

Infrared (IR) spectroscopy has been instrumental in understanding the intramolecular hydrogen bonding of this compound. Studies comparing this compound with related compounds such as burimamide (B1668067), metiamide (B374674), and cimetidine (B194882) have been conducted by recording their IR spectra in bromoform (B151600) in the 3500–3200 cm⁻¹ region. rsc.org These investigations revealed that this compound can form intramolecular hydrogen bonds in solution. It is suggested that this compound likely adopts an eight-membered ring conformation where the basic imidazole (B134444) nitrogen atom is hydrogen-bonded to the thiourea (B124793) NH group closer to the imidazole ring. rsc.org The presence of a sulfur atom in the side chain, as in this compound and metiamide, increases the population of these hydrogen-bonded conformations compared to compounds with a methylene (B1212753) (CH₂) group in the same position. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers further insights into the structure and conformation of this compound. researchgate.netcur.ac.rw While specific detailed NMR spectral data for this compound is part of broader studies on H₂-receptor antagonists, the technique is crucial for confirming the molecular structure and for quantitative analysis (qNMR). researchgate.netucl.ac.uk qNMR is noted for its robustness, minimal sample preparation, and the ability to simultaneously determine content and detect impurities. researchgate.net The analysis of related compounds like cimetidine has utilized both ¹H and ¹³C NMR for the identification of impurities, a methodology directly applicable to ensuring the purity of this compound samples. researchgate.net

Mass spectrometry (MS) is a powerful tool for determining the exact mass and elemental composition of this compound and for identifying related impurities. The PubChem database lists the computed exact mass of this compound as 230.06598881 Da. nih.gov Techniques such as electrospray ionization (ESI) coupled with mass spectrometry are commonly used for the analysis of histamine (B1213489) H₂-receptor antagonists. rsc.org For impurity profiling, a general approach involves the initial separation of components by preparative or analytical High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), followed by mass spectrometric analysis of the isolated fractions to elucidate their structures. researchgate.net

Table 1: Spectroscopic and Spectrometric Data for this compound and Related Compounds

| Technique | Compound | Key Findings |

|---|---|---|

| Infrared (IR) Spectroscopy | This compound, Metiamide | Evidence of intramolecular hydrogen bonding in solution, likely an eight-membered ring conformation. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | This compound and related H₂-antagonists | Used for structural elucidation and quantitative analysis (qNMR). researchgate.netcur.ac.rwucl.ac.uk |

| Mass Spectrometry (MS) | This compound | Computed Exact Mass: 230.06598881 Da. nih.gov |

| Mass Spectrometry (MS) | Cimetidine (related compound) | Identification of minor impurities using HPLC followed by ¹H and ¹³C NMR and MS. researchgate.net |

Chromatographic Separation and Purification Methods

Chromatographic techniques are fundamental for the separation, isolation, and purification of this compound from reaction mixtures and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) is the most prominently used method for the analysis of histamine H₂-receptor antagonists. rsc.orgresearchgate.net

For the analytical separation of compounds structurally similar to this compound, such as cimetidine, ranitidine, and famotidine (B1672045), various reversed-phase HPLC (RP-HPLC) methods have been developed. nih.gov A typical method for cimetidine analysis involves a 5-micrometer silica (B1680970) column with a mobile phase primarily composed of acetonitrile. nih.gov Another validated method for the simultaneous determination of captopril (B1668294) and H₂-receptor antagonists like cimetidine and famotidine utilizes a Purospher star C18 column with a mobile phase of methanol (B129727) and water (60:40 v/v) adjusted to pH 3.0, with UV detection at 225 nm. Ion-pair chromatography has also been shown to be an effective technique, providing improved peak resolution and selectivity for H₂-receptor antagonists. oup.com These established methods for related compounds provide a strong basis for developing a robust HPLC method for the separation and quantification of this compound.

Capillary Electrophoresis (CE) coupled with mass spectrometry (CE-MS) represents another powerful analytical tool. A method developed for the simultaneous determination of several H₂-receptor antagonists utilized a 32 mM formic acid–ammonium (B1175870) formate (B1220265) buffer solution at pH 4.5 as the electrolyte for CZE separation, demonstrating the high selectivity of CE-MS for this class of compounds. rsc.org

For the purification of this compound in larger quantities, preparative chromatography is employed. evotec.comchromatographyonline.comgilson.com This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher sample loading capacities to isolate gram to kilogram quantities of a target compound with high purity. phenomenex.comsorbtech.com The process typically involves scaling up a validated analytical separation method to a preparative scale. phenomenex.com

Table 2: Chromatographic Methods for the Analysis of Histamine H₂-Receptor Antagonists

| Technique | Stationary Phase | Mobile Phase/Electrolyte | Detection | Application |

|---|---|---|---|---|

| HPLC | 5-micrometer silica | Acetonitrile-based mixed mobile phase | UV | Analysis of cimetidine in blood and urine. nih.gov |

| RP-HPLC | Purospher star C18 (5 µm) | Methanol:water (60:40 v/v), pH 3.0 | UV at 225 nm | Simultaneous determination of captopril and H₂-receptor antagonists. |

| Ion-Pair Chromatography | Not specified | Acetonitrile and 20 mM acetate (B1210297) buffer (50:50, v/v) with 20 mM sodium dodecyl sulfate | UV at 280 nm and 320 nm | Determination of ranitidine, nizatidine, and famotidine in pharmaceutical dosage forms and plasma. oup.com |

| CE-MS | Not applicable | 32 mM formic acid–ammonium formate buffer, pH 4.5 | ESI-MS | Simultaneous determination of five H₂-receptor antagonists in pharmaceuticals and biological fluids. rsc.org |

Biochemical Assays for Enzyme Activity and Receptor Function

To investigate the biological activity of this compound as a histamine H₂-receptor antagonist, specific biochemical assays are utilized. These assays are designed to measure the compound's ability to bind to the H₂-receptor and to inhibit the subsequent downstream signaling pathways.

Receptor binding assays are a direct method to determine the affinity of this compound for the histamine H₂-receptor. These assays typically use a radiolabeled ligand that is known to bind specifically to the receptor, such as ³H-tiotidine. nih.gov The assay measures the ability of a test compound, like this compound, to compete with the radioligand for binding to the receptor, which is often sourced from tissues rich in H₂-receptors, like guinea-pig cerebral cortex. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated. More recent advancements include non-radioactive methods like the NanoBRET binding assay, which has been established for the histamine H₂-receptor using live recombinant HEK293T cells. researchgate.net

Functional assays measure the biological effect of receptor binding. The histamine H₂-receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). eurofinsdiscovery.com Therefore, the antagonist activity of this compound can be quantified by its ability to inhibit histamine-stimulated adenylyl cyclase activity. nih.gov In these assays, cells or membrane preparations expressing the H₂-receptor are incubated with histamine in the presence and absence of this compound, and the resulting levels of cAMP are measured. A reduction in cAMP production in the presence of this compound indicates its antagonist effect. There is a strong correlation between the Ki values obtained from binding assays and those from the inhibition of adenylyl cyclase, confirming that binding assays are a valid predictor of H₂-receptor antagonist activity. nih.gov

Table 3: Biochemical Assays for Characterizing H₂-Receptor Antagonists

| Assay Type | Principle | Measured Parameter | Key Findings for H₂-Antagonists |

|---|---|---|---|

| Radioligand Binding Assay | Competitive binding between a test compound and a radiolabeled ligand (e.g., ³H-tiotidine) for the H₂-receptor. nih.gov | Inhibition of radioligand binding (IC₅₀), leading to calculation of inhibition constant (Ki). | Provides a measure of the compound's affinity for the H₂-receptor. |

| Adenylyl Cyclase Activity Assay | Measurement of the inhibition of histamine-stimulated cAMP production. nih.goveurofinsdiscovery.com | Intracellular cAMP levels. | Quantifies the functional antagonist activity of the compound. A strong correlation exists with binding assay results. nih.gov |

| NanoBRET Binding Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged receptor and a fluorescently labeled ligand. researchgate.net | Ligand binding in live cells. | A modern, non-radioactive alternative for characterizing ligand binding to the H₂-receptor. |

Metabolomics and Metagenomics Approaches in Biological Systems Research

Metabolomics and metagenomics are powerful "omics" technologies that provide a systems-level understanding of the interactions between small molecules like this compound and biological systems, including the host and its microbiome.

Metabolomics, the comprehensive study of metabolites in a biological system, can identify and quantify this compound in complex samples. bham.ac.uknih.govnih.govthermofisher.comlcms.czmdpi.com Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical platform for metabolomics due to its high sensitivity and broad coverage of metabolites. nih.govthermofisher.comlcms.cz In one study, metabolomic screening of cecum contents from Wenchang chickens revealed that this compound was among the differentially abundant metabolites. e-dmj.org This finding highlights the utility of untargeted metabolomics in identifying the presence and relative abundance of specific compounds in response to dietary interventions.

Metagenomics involves the study of genetic material recovered directly from environmental samples, and in this context, it is often used to analyze the gut microbiome. e-dmj.orgnih.govrsc.orge-dmj.orgnih.gov By combining metabolomics and metagenomics data, researchers can establish correlations between specific microbial populations and the presence or abundance of certain metabolites. In the aforementioned study on Wenchang chickens, a significant association was observed between the abundance of Prevotella spp. in the cecum and the levels of this compound. e-dmj.org This suggests a potential role for the gut microbiota in the metabolism or modulation of this compound, or that this compound may influence the composition of the gut microbiota. Such integrated omics approaches are crucial for exploring the complex interplay between xenobiotics, host metabolism, and the gut microbiome.

Table 4: Metabolomics and Metagenomics Research Involving this compound

| Research Area | Methodology | Biological System | Key Findings |

|---|---|---|---|

| Metabolomics | Metabolomic screening of cecum contents. | Wenchang chickens. | This compound was identified as a differentially abundant metabolite. e-dmj.org |

| Metagenomics and Metabolomics Correlation | Metagenomic analysis of cecum contents correlated with metabolomic data. | Wenchang chickens. | A significant association was found between the abundance of Prevotella spp. and this compound. e-dmj.org |

Future Research Directions and Analog Development

Rational Design of Next-Generation Thiaburimamide Analogues

The development of this compound was a landmark in rational drug design, building upon the structure of its predecessor, burimamide (B1668067). smolecule.com Future design strategies for next-generation analogues will likely follow a similar hypothesis-driven approach, focusing on optimizing the molecular properties that govern its biological activity. Key areas of focus include:

Tautomeric and pKa Modulation: The antagonist activity of this compound was enhanced relative to burimamide by introducing an electron-withdrawing thioether group in the side chain. This modification lowered the pKa of the imidazole (B134444) ring, favoring the unionized tautomer essential for antagonist activity at physiological pH. eopcw.comashokainstitute.com Future designs will continue to refine this by introducing different electron-withdrawing or electron-donating groups at various positions on the imidazole ring. For instance, adding an electron-donating methyl group at the C5 position of the imidazole ring, as seen in metiamide (B374674), was shown to favor the desired tautomer and increase activity tenfold compared to burimamide. scribd.comquizlet.com Computational and quantitative structure-activity relationship (QSAR) studies can predict the electronic effects of novel substituents on the ring's pKa and tautomeric equilibrium. slideshare.net

Conformational Control: X-ray crystallography studies have suggested that the thioether linkage in the side chain increases its flexibility, while substituents on the imidazole ring can orient the ring correctly for optimal receptor binding. uomustansiriyah.edu.iq This suggests that the conformation of the molecule is a critical determinant of its activity. Future analogues may incorporate features that act as "conformational blockers," restricting the molecule to its most active conformation. quizlet.comuomustansiriyah.edu.iq This could involve introducing sterically bulky groups or creating cyclic constraints within the side chain.

Isosteric and Bioisosteric Replacements: A pivotal element of this compound is the thiourea (B124793) group, which was found to be crucial for its antagonist activity. slideshare.netslideserve.com Early attempts to replace the thiourea group with isosteric alternatives resulted in a significant loss of potency. slideshare.net However, modern approaches to bioisosteric replacement could yield novel analogues. For example, the development of cimetidine (B194882) involved replacing the thiourea group of metiamide with a neutral cyanoguanidine group to mitigate side effects while retaining activity. quizlet.comsci-hub.se Exploring other neutral, polar groups that can participate in similar hydrogen bonding interactions could lead to new scaffolds with improved properties. researchgate.net

A summary of the structure-activity relationships that guided the initial development of H2 receptor antagonists is presented below.

| Compound Name | Key Structural Change from Predecessor | Consequence for Activity |

| Burimamide | Extended side chain from histamine (B1213489) | Weak H2 antagonist, partial agonist activity removed. |

| This compound | Isosteric replacement of a side-chain CH₂ with a sulfur atom. | Lowered pKa, favoring the unionized imidazole tautomer; enhanced antagonist activity. eopcw.comashokainstitute.com |

| Metiamide | Addition of a methyl group to the imidazole ring of a this compound-like structure. | Further favored the active tautomer; 10-fold increase in antagonist activity over burimamide. scribd.com |

| Cimetidine | Replacement of the thiourea group with a cyanoguanidine group. | Retained high antagonist activity while being a neutral group, reducing side effects. sci-hub.se |

Exploration of Novel Biological Targets Beyond H2 Receptors

While this compound's fame is tied to the H2 receptor, its core structure, the imidazole ring, is a "privileged structure" in medicinal chemistry. Imidazole-containing compounds are known to interact with a vast array of biological targets, exhibiting activities such as anticancer, antifungal, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov This suggests that this compound derivatives could be repurposed or redesigned to engage other receptors or enzymes.

Future research should involve screening libraries of existing and novel this compound analogues against a diverse panel of biological targets. For example, the thiourea moiety, while problematic in early H2 antagonists, is a key functional group in other classes of biologically active molecules. Its ability to form strong hydrogen bonds could be exploited for interaction with other protein targets. rsc.org Studies on novel pyrimidine (B1678525) derivatives have shown potential as antitubercular agents, targeting protein kinases like PknB. nih.gov Given the structural similarities, exploring the potential of this compound derivatives against such targets in infectious diseases could be a fruitful avenue. Similarly, other research has identified novel heterocyclic derivatives as potential anticancer agents that interact with topoisomerase II and DNA. nih.gov High-throughput screening and molecular docking studies could be employed to identify potential new interactions for this compound-based scaffolds. slideshare.netnih.gov

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of this compound and its early analogues involved established methods for constructing the imidazole ring and coupling it to the N-methylthiourea side chain. sci-hub.se To explore a wider chemical space and create more complex derivatives, advanced synthetic strategies are required.

Modern synthetic chemistry offers numerous tools for this purpose:

Combinatorial Chemistry: This technique allows for the rapid synthesis of large libraries of related compounds. slideshare.net By systematically varying the substituents on the imidazole ring and modifying the side chain and thiourea group, researchers can generate a vast number of analogues for high-throughput screening. slideshare.net

Novel Catalytic Methods: Recent advances in catalysis, such as using copper catalysts for one-pot reactions, can facilitate the efficient synthesis of N-arylimidazoles and other complex, substituted imidazole derivatives. mdpi.comnih.gov These methods can provide access to structures that were previously difficult to synthesize.

Multi-component Reactions: Strategies that allow the construction of the core imidazole structure from multiple starting materials in a single step can significantly streamline the synthesis of new derivatives. nih.gov For instance, methods using acid-catalyzed oxidation and coupling of methyl ketones with aldehydes and ammonium (B1175870) acetate (B1210297) have been developed for creating disubstituted imidazoles. mdpi.com

These advanced synthetic approaches will be crucial for building the diverse chemical libraries needed to explore new biological targets and to fine-tune the activity of next-generation analogues.

Mechanistic Elucidation of this compound's Biological Role in Diverse Systems

A deep understanding of how this compound and its analogues interact with their biological targets at a molecular level is fundamental for future development. For its role at the H2 receptor, significant mechanistic work has already been done. Infrared spectroscopy studies have shown that this compound can form an intramolecular hydrogen bond, adopting a specific eight-membered ring conformation in solution, which is believed to be important for its activity. rsc.org The replacement of a methylene (B1212753) group with sulfur in the side chain increases the population of this hydrogen-bonded conformation. rsc.org

Future mechanistic studies should aim to:

Obtain High-Resolution Structural Data: While X-ray crystallography has provided some insights, obtaining crystal structures of next-generation analogues bound to their target proteins (both H2 and novel targets) would be invaluable. uomustansiriyah.edu.iqcapes.gov.br This would reveal the precise binding modes and key molecular interactions, guiding further rational design.

Utilize Advanced Spectroscopic Techniques: Techniques like NMR and advanced mass spectrometry can provide detailed information about the compound's conformation, dynamics, and interactions with its biological partners in solution, complementing solid-state crystal structures.

Employ Computational Modeling: Molecular dynamics simulations can be used to model the behavior of this compound analogues at the active site of a receptor or enzyme over time, providing insights into the binding process and the energetic factors that drive it. nih.gov This can help rationalize structure-activity relationships and predict the activity of new designs.

By integrating these advanced analytical, structural, and computational methods, researchers can build a comprehensive picture of the molecular mechanisms underlying the biological effects of this compound derivatives, paving the way for their development as new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.